N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired acetamide compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluorinated and methylated aromatic compounds on biological systems. It may also serve as a model compound for investigating the interactions of acetamides with biological targets.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for exploring new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and selectivity towards these targets. The acetamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Ion Channels: The compound may interact with ion channels, affecting ion transport and cellular excitability.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-(4-methylphenyl)-2-phenylacetamide: Lacks the fluorine atom on the phenyl ring.
N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of both fluorine and methyl substituents on the phenyl rings These substituents contribute to the compound’s distinct physicochemical properties, such as increased lipophilicity and altered electronic characteristics
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-11-2-4-12(5-3-11)10-15(18)17-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXLZYWNDKKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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